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Compound of Interest

Compound Name: (S)-Selisistat

Cat. No.: B1671828 Get Quote

(S)-Selisistat, also known by its code name (S)-EX-527, is a potent and selective inhibitor of

Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in various

cellular processes, including stress resistance, metabolism, and aging.[1] This technical guide

provides an in-depth overview of the chemical structure, mechanism of action, and biological

activity of (S)-Selisistat, tailored for researchers, scientists, and drug development

professionals.

Chemical Identity and Structure
(S)-Selisistat is a small molecule belonging to the carbazole class of compounds.[2] Its

chemical formula is C13H13ClN2O, with a molar mass of 248.71 g·mol−1.[3]

Identifier Value

IUPAC Name
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-

1-carboxamide

CAS Number 848193-68-0[4]

SMILES String
O=C([C@@H]1C(NC2=C3C=C(Cl)C=C2)=C3C

CC1)N[4]
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(S)-Selisistat exerts its biological effects through the potent and selective inhibition of the

NAD+-dependent deacetylase SIRT1.[5] It acts as a non-competitive inhibitor with respect to

the acetylated substrate and a competitive inhibitor with respect to the NAD+ cofactor.[6] The

molecule binds to a site on the SIRT1 enzyme that is distinct from the acetylated substrate-

binding pocket but overlaps with the NAD+ binding site, thereby preventing the productive

binding of NAD+ and inhibiting the enzyme's deacetylase activity.[6]

In Vitro Inhibitory Activity
The inhibitory potency and selectivity of (S)-Selisistat against various sirtuins have been

quantified in vitro.

Target IC50 Selectivity vs. SIRT1

SIRT1 38 nM[7], 98 nM[4] -

SIRT2 19.6 µM[4] >500-fold

SIRT3 48.7 µM[4] >1200-fold

(S)-Selisistat shows minimal to no activity against class I and II HDACs at concentrations up to

100 µM.[5]

Signaling Pathways Modulated by (S)-Selisistat
By inhibiting SIRT1, (S)-Selisistat leads to the hyperacetylation of various downstream targets,

thereby influencing multiple signaling pathways. A key pathway affected is the p53-mediated

apoptosis pathway.[6] Inhibition of SIRT1 by (S)-Selisistat leads to increased acetylation of

p53, enhancing its transcriptional activity and promoting apoptosis or cell cycle arrest.[6][8]
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Caption: (S)-Selisistat inhibits SIRT1, preventing the deacetylation of p53.

Experimental Protocols
In Vitro SIRT1 Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the half-maximal inhibitory

concentration (IC50) of an inhibitor against SIRT1.[6]

Objective: To measure the IC50 of (S)-Selisistat on SIRT1 deacetylase activity.

Materials:

Recombinant human SIRT1 enzyme

Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

NAD+

(S)-Selisistat

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (containing a protease to release the fluorophore)

96-well plate

Microplate reader (fluorescence)

Procedure:

Prepare a serial dilution of (S)-Selisistat in the assay buffer.

In a 96-well plate, add the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and

the different concentrations of (S)-Selisistat.

Initiate the reaction by adding NAD+.
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Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Stop the reaction and initiate fluorescence development by adding the developer solution.

Incubate at room temperature for a short period.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and

emission at 460 nm).[7]

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.[6]
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Caption: Workflow for determining the in vitro IC50 of a SIRT1 inhibitor.

Cellular Assay for p53 Acetylation (Western Blot)
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This protocol assesses the effect of (S)-Selisistat on the acetylation status of p53 in a cellular

context.[6]

Objective: To determine if (S)-Selisistat treatment increases the acetylation of p53 in cells.

Materials:

Cell line of interest (e.g., NCI-H460, MCF-7)[9]

(S)-Selisistat

DNA damaging agent (e.g., etoposide, hydrogen peroxide) to induce p53

Cell lysis buffer

Protein quantification assay (e.g., BCA)

SDS-PAGE equipment

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against acetylated p53

Primary antibody for total p53 (loading control)

Primary antibody for a housekeeping protein (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Culture cells to the desired confluency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1671828?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Guide_Mechanism_of_Action_of_the_SIRT1_Inhibitor_EX_527_Selisistat.pdf
https://www.benchchem.com/product/b1671828?utm_src=pdf-body
https://www.targetmol.com/compound/selisistat
https://www.benchchem.com/product/b1671828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat cells with a DNA damaging agent to induce p53 expression, with or without various

concentrations of (S)-Selisistat, for a specified time.[6]

Harvest and lyse the cells.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein

loading.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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